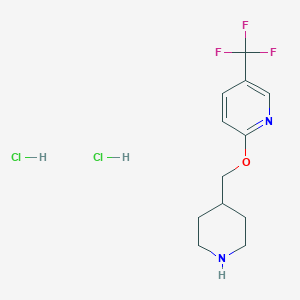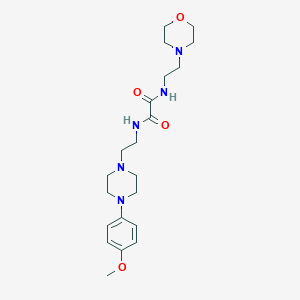
3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, also known as 4-F-Phthalazinecarboxamide, is a novel small molecule that has recently been synthesized and studied for its potential applications in various scientific research areas. This molecule has a unique structure that combines a phenyl group with a phthalazinecarboxamide ring, which gives it the ability to bind to both hydrophobic and hydrophilic molecules.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound 3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide and its derivatives are being explored in the field of medicinal chemistry. For instance, related N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds have shown promise in preclinical studies for their anticancer properties and have been advanced into clinical trials (Schroeder et al., 2009).
Polymer Science
In polymer science, derivatives of this compound have been utilized in synthesizing novel polymers. Research includes the synthesis of heterocyclic polyamides using diacid monomers containing the phthalazinone moiety, which have been found to possess excellent thermal, mechanical, and electrical resistance properties, making them suitable for high-performance materials (Zhang Shouhai, 2002).
Antimicrobial Research
This compound and its derivatives have also been studied for their antimicrobial properties. For example, certain fluorine-substituted 1,2,4-triazinones, which are structurally related, have exhibited significant anti-HIV and CDK2 inhibition activities, suggesting their potential as therapeutic agents (Makki et al., 2014).
Anticancer Research
Moreover, various derivatives of this compound have been synthesized and tested for their anticancer activities. Notably, 1-anilino-4-(arylsulfanylmethyl)phthalazines have been shown to possess higher activity than cisplatin in vitro against certain cancer cell lines, indicating their potential as cancer therapeutics (Li et al., 2006).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives can inhibit the activity of certain enzymes, leading to a decrease in the production of harmful substances in the body .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, leading to a range of downstream effects . For example, indole derivatives can affect the pathways involved in inflammation, cancer, and viral infections .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are well-absorbed in the body .
Result of Action
Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Similar compounds have been shown to be stable under various conditions and their action can be influenced by factors such as ph and temperature .
properties
IUPAC Name |
3-(4-fluorophenyl)-4-oxophthalazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2/c16-9-5-7-10(8-6-9)19-15(21)12-4-2-1-3-11(12)13(18-19)14(17)20/h1-8H,(H2,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWJUILFEJRTJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-((4-fluorobenzyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2362782.png)
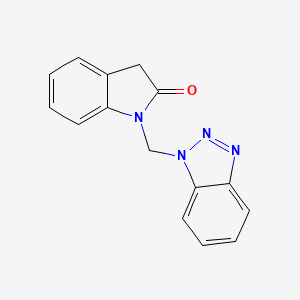
![(5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}ph enyl)sulfonyl]amine](/img/structure/B2362786.png)
![N-(2-methoxy-5-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2362787.png)
![N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2362788.png)


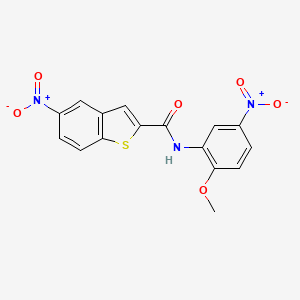
![1-benzoyl-4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2362795.png)
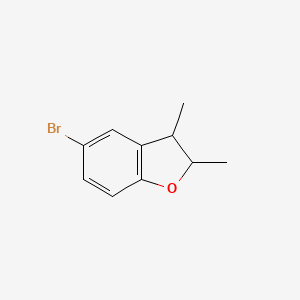
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2362798.png)
